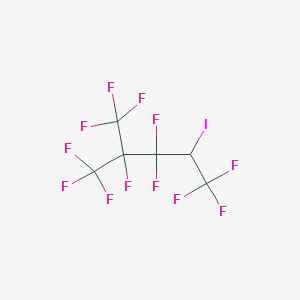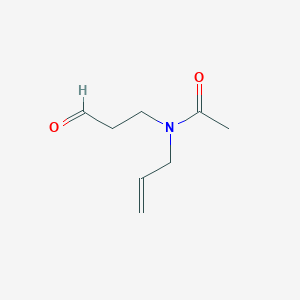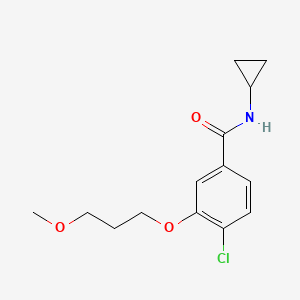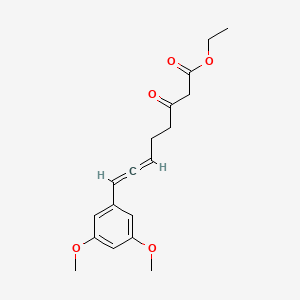![molecular formula C19H17O3P B14186447 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol CAS No. 922721-33-3](/img/structure/B14186447.png)
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is an organic compound belonging to the class of catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes.
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): A simpler compound with similar hydroxyl groups but without the diphenylphosphoryl moiety.
Resorcinol (benzene-1,3-diol): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Hydroquinone (benzene-1,4-diol): A para isomer of dihydroxybenzene.
Uniqueness
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
922721-33-3 |
|---|---|
分子式 |
C19H17O3P |
分子量 |
324.3 g/mol |
IUPAC名 |
3-(diphenylphosphorylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C19H17O3P/c20-18-13-7-8-15(19(18)21)14-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-13,20-21H,14H2 |
InChIキー |
RXOUJROYTHIWNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC=C2)O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)


![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)



![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)


